molecular formula C17H20N4OS B10862490 N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10862490
M. Wt: 328.4 g/mol
InChI Key: JXEKPIMBKKZNHI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a pyridinyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridinyl Group: The piperazine core is then reacted with a pyridinyl halide (e.g., 2-chloropyridine) in the presence of a base such as potassium carbonate to introduce the pyridinyl group.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl halide.

    Carbothioamide Formation: Finally, the carbothioamide group is introduced by reacting the intermediate with thiocarbonyldiimidazole or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The carbothioamide group can be reduced to an amine or a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.

Major Products

    Oxidation: Products may include N-(2-hydroxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide.

    Reduction: Products may include N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The methoxyphenyl and pyridinyl groups could facilitate binding to hydrophobic pockets, while the piperazine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(pyridin-3-yl)piperazine-1-carbothioamide
  • N-(2-methoxyphenyl)-4-(pyridin-4-yl)piperazine-1-carbothioamide
  • N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to the specific positioning of the methoxyphenyl and pyridinyl groups, which may confer distinct binding properties and biological activities compared to its analogs. The presence of the carbothioamide group also differentiates it from similar compounds with carboxamide groups, potentially affecting its reactivity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H20N4OS/c1-22-15-7-3-2-6-14(15)19-17(23)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,23)

InChI Key

JXEKPIMBKKZNHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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